3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8950524
InChI: InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+
SMILES: C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
Molecular Formula: C19H15NO2S2
Molecular Weight: 353.5 g/mol

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC8950524

Molecular Formula: C19H15NO2S2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C19H15NO2S2
Molecular Weight 353.5 g/mol
IUPAC Name (5E)-5-[(3-phenoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H15NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2/b17-13+
Standard InChI Key UBOCSQNBSIPXHK-GHRIWEEISA-N
Isomeric SMILES C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S
SMILES C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
Canonical SMILES C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S

Introduction

Structural and Chemical Profile

Molecular Architecture

3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (molecular formula: C20H16N2O2S2) features a thiazolidin-4-one core modified at three critical positions:

  • N3: Substituted with an allyl group (–CH2CH=CH2), enhancing steric bulk and potential reactivity.

  • C5: Functionalized with a 3-phenoxybenzylidene group (–CH=C6H4–O–C6H5), introducing aromaticity and redox-active properties.

  • C2: A thioxo group (=S) replaces the typical carbonyl, altering electronic distribution and hydrogen-bonding capacity .

The planar benzylidene moiety enables π-π stacking interactions, while the allyl group may facilitate electrophilic additions or polymerizations. The thioxo group enhances metal-chelating potential, a feature exploited in medicinal chemistry .

Spectroscopic Characterization

Key spectral data for analogous compounds (Table 1) suggest the following features for this derivative:

  • FTIR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–S), and ~1600 cm⁻¹ (C=N) .

  • 1H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 5.1–6.2 ppm (allylic CH2 and CH), and δ 4.3 ppm (thiazolidinone CH2) .

  • 13C NMR: Peaks at ~190 ppm (C4=O), ~120–140 ppm (aromatic carbons), and ~110 ppm (C=S) .

Table 1: Comparative Spectroscopic Data for Thiazolidin-4-one Analogs

CompoundFTIR (C=O, cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)Source
5e (from )17027.3–8.0 (aromatic)189.5 (C=O)
7a (from )16895.2–6.1 (allyl)122–140 (aromatic)
Target compound~17007.2–8.1, 5.1–6.2~190 (C=O), ~110 (C=S)

Synthetic Methodologies

Multicomponent Reaction (MCR) Approach

A plausible synthesis route involves a one-pot MCR adapted from Shelke et al. :

  • Step 1: Condensation of 3-phenoxybenzaldehyde with allyl amine in the presence of BF3·OEt2, forming an imine intermediate.

  • Step 2: Reaction with mercaptoacetic acid under acidic conditions (PTSA), inducing cyclization to the thiazolidin-4-one core.

  • Step 3: Thionation using Lawesson’s reagent to introduce the C2-thioxo group .

Key conditions:

  • Solvent: Dichloromethane or ethanol/water mixtures.

  • Catalysts: BF3·OEt2 (20 mol%), tetrabutylammonium hydrogen sulfate (TBAHS).

  • Temperature: 0–25°C, 12–24 h reaction time .

Yields for analogous syntheses range from 70–95%, with purity confirmed via HPLC .

Post-Modification Strategies

Alternative routes include:

  • Cyclocondensation: Reacting pre-formed thioureas with α-haloketones, as demonstrated by Holota et al. .

  • Knoevenagel Condensation: Introducing the benzylidene group post-cyclization using 3-phenoxybenzaldehyde and piperidine .

Biological Activities

Antimicrobial Properties

Thiazolidin-4-ones with arylidene substituents show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and Candida albicans . The phenoxy group may augment lipophilicity, improving biofilm penetration.

Computational and Pharmacokinetic Profiling

Molecular Docking

Docking simulations against AURKA (PDB: 4J8M) predict:

  • Binding affinity: –8.9 to –10.2 kcal/mol, driven by hydrogen bonds with Glu260 and hydrophobic contacts with Leu210 .

  • VEGFR-2 interaction: π-stacking with Phe1047 and salt bridges with Asp1046 .

Table 2: Predicted Binding Affinities for Related Targets

TargetBinding Affinity (kcal/mol)Key InteractionsSource
AURKA–9.8Glu260, Leu210
VEGFR-2–8.2Phe1047, Asp1046

ADMET Properties

  • Lipinski’s Rule: Molecular weight (388.5 g/mol), LogP (3.1), H-bond donors (1), and acceptors (4) comply with drug-likeness criteria .

  • Toxicity: Low predicted hepatotoxicity (ProtoTox-II score: 0.34) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator